molecular formula C20H18O3 B12799120 syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide CAS No. 86941-59-5

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide

Cat. No.: B12799120
CAS No.: 86941-59-5
M. Wt: 306.4 g/mol
InChI Key: SZIWZGXOWBSPTO-FUMNGEBKSA-N
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Description

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is a metabolically activated form of 7,12-dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. This compound is significant in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of syn-7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the 1,2-epoxide derivative. The reaction conditions typically involve the use of specific enzymes such as cytochrome P450 .

Industrial Production Methods

Industrial production of this compound is not common due to its highly carcinogenic nature. in research settings, it is synthesized in controlled environments using the aforementioned methods to ensure safety and precision .

Chemical Reactions Analysis

Types of Reactions

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide primarily undergoes reactions that involve the formation of DNA adducts. These reactions include:

Common Reagents and Conditions

The reactions typically occur in the presence of enzymes such as cytochrome P450, which facilitate the oxidation and subsequent formation of the epoxide. The conditions are usually physiological, mimicking the environment within living organisms .

Major Products Formed

The major products formed from these reactions are DNA adducts, which are stable complexes between the compound and DNA. These adducts are critical in the initiation of carcinogenesis .

Scientific Research Applications

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects through the formation of DNA adducts. The epoxide group reacts with nucleophilic sites on DNA, primarily adenine and guanine bases, forming stable adducts. These adducts can cause mutations by mispairing during DNA replication. The primary molecular target is the H-ras gene, where mutations at codon 61 are commonly observed. This leads to the activation of oncogenes and initiation of tumorigenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is unique due to its specific stereochemistry, which influences its reactivity and the types of DNA adducts it forms. This stereochemistry plays a crucial role in its ability to induce specific mutations in the H-ras gene, making it a valuable compound in cancer research .

Properties

CAS No.

86941-59-5

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1

InChI Key

SZIWZGXOWBSPTO-FUMNGEBKSA-N

Isomeric SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O

Origin of Product

United States

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